[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE
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Overview
Description
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE is a complex organic compound featuring a benzodioxole ring, a thiazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE typically involves multi-step reactionsKey reagents often include brominated intermediates, palladium catalysts, and various bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, cesium carbonate as a base, and solvents like toluene and dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anticancer or antimicrobial activities .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring may facilitate binding to specific sites, while the thiazole and thiadiazole rings could modulate the compound’s activity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but lacks the thiazole and thiadiazole rings.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains the benzodioxole ring but differs in the rest of the structure.
Uniqueness
The uniqueness of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE lies in its combination of three distinct heterocyclic rings, which can confer unique electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S3/c1-8-16-17-14(22-8)21-6-10-5-20-13(15-10)9-2-3-11-12(4-9)19-7-18-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUWVMKBTBZPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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